N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
描述
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-12-8-6-11(7-9-12)18-15(21)10-24-16-13-4-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMPGYRHSZKTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antibacterial and anticancer activities, as well as its synthesis and structural characteristics.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a cyclopentapyrimidine core and a sulfonamide linkage. Its molecular formula is CHNOS, with a molecular weight of approximately 288.36 g/mol. The presence of the ethoxy group enhances its lipophilicity, potentially influencing its biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism of Action : Many related compounds act by inhibiting bacterial protein synthesis or disrupting cell wall integrity. The bicyclic structure may contribute to the binding affinity to bacterial ribosomes.
- Case Study : A study on structurally related thiazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Testing : In vitro assays using the National Cancer Institute's 60 cancer cell line panel have indicated that similar compounds can exhibit cytotoxic effects against multiple cancer types. For example, derivatives containing the cyclopentapyrimidine moiety were shown to inhibit cell proliferation in breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 |
| Compound B | A549 (Lung Cancer) | 15.0 |
| N-(4-Ethoxyphenyl)-... | HCT116 (Colon Cancer) | 10.0 |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Cyclopentapyrimidine Core : The initial step involves cyclization reactions using appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfur moiety is achieved through nucleophilic substitution reactions.
- Final Acetylation : The final product is obtained by acetylating the amine group with acetic anhydride or acetyl chloride.
相似化合物的比较
BI81587 (C₂₂H₃₀N₄O₃S)
This analog (CAS: 1115506-62-1) replaces the ethoxyphenyl group with a 3-(dimethylamino)propyl substituent on the cyclopenta[d]pyrimidinone nitrogen. The dimethylamino group enhances solubility in polar solvents due to its basicity, contrasting with the ethoxyphenyl group’s lipophilic nature. Molecular weight increases marginally (430.56 g/mol vs.
Pyrido[4,3-d]Pyrimidinone Derivatives
A pyrido[4,3-d]pyrimidinone analog (C₂₂H₂₁Cl₃N₄O₂) from features a 2,4-dichlorophenyl acetamide substituent and a benzyl group on the pyrimidinone core. The chlorine atoms increase lipophilicity (ClogP ~4.5 vs. ~3.0 for the target compound), likely enhancing membrane permeability but reducing aqueous solubility. The pyrido-pyrimidinone core may alter hydrogen-bonding interactions compared to the cyclopenta system .
Modifications to the Acetamide Side Chain
N-(4-Hydroxyphenyl)Acetamide
This simpler analog () lacks the sulfanyl-cyclopenta[d]pyrimidinone moiety. The hydroxyl group confers higher polarity (LogP ~1.2) compared to the ethoxy group (LogP ~2.8), suggesting faster metabolic clearance due to phase II conjugation (e.g., glucuronidation).
Thiazolidinone Derivatives
This tautomerism could influence stability and binding modes in biological systems, highlighting the need for detailed spectroscopic analysis of the target compound’s tautomeric states .
Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
